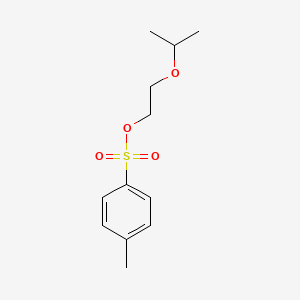
2-Isopropoxyethyl 4-methylbenzenesulfonate
概要
説明
2-Isopropoxyethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H18O4S and a molecular weight of 258.34 . It is used in various chemical reactions and can be sourced from several suppliers .
Molecular Structure Analysis
The InChI code for 2-Isopropoxyethyl 4-methylbenzenesulfonate is1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Isopropoxyethyl 4-methylbenzenesulfonate has a molecular weight of 258.33 . It is recommended to be stored in a refrigerated environment . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Synthesis and Characterization
Synthesis Procedures : 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), a related compound, was synthesized using a three-step procedure, starting from commercially available resorcinol, with an overall yield of 65%. This highlights the potential for synthesizing related compounds with efficient procedures (Pan et al., 2020).
Molecular Studies : An ab initio quantum chemical methods study of the 4-methylbenzenesulfonate anion, a related compound, provided insights into its geometry and internal vibrational modes. This demonstrates the value of computational methods in understanding the properties of such molecules (Ristova et al., 1999).
Optical, Thermal, and Electrical Properties : A study on 2-(4-hydroxystyryl)-3-methylbenzothiazolium 4-methylbenzenesulfonate crystals, a related compound, investigated its optical transmittance, dielectric properties, and thermal stability. Such studies are crucial for potential applications in optical and electronic devices (Xu et al., 2020).
Applications in Chemical Synthesis
Intermediate in Synthesis : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, another related compound, is important for creating alkylidenecyclopropanes. This process is significant for accessing a variety of alicyclic systems through metal-catalyzed reactions (Ojo et al., 2014).
Nucleophilic Reactivity Studies : Research on (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate, a structurally related compound, explored its reactivity towards different nucleophiles, illustrating the diverse chemical reactivity of sulfonate derivatives (Forcellini et al., 2015).
Environmental and Industrial Applications
Industrial Effluent Treatment : A study on the extraction of benzene- and naphthalenesulfonates from industrial wastewaters, which include compounds like 4-methylbenzenesulfonate, showed the significance of these compounds in environmental monitoring and treatment (Alonso et al., 1999).
UV Curing Ink Applications : The use of sulfonate-type acid amplifiers, including derivatives like 4-methylbenzenesulfonate, in UV curing inks, highlights industrial applications in printing and coating technologies (Lee et al., 2006).
Recycling in Pharmaceutical Production : A bipolar membrane-based process for regenerating sodium 4-methylbenzenesulfonate in the production of pharmaceuticals demonstrates the compound's role in sustainable chemical processes (Yu et al., 2005).
Analytical and Diagnostic Applications
- Fluorescent Labeling in Chromatography : A method using a derivative of 4-methylbenzenesulfonate as a fluorescent labeling reagent for detecting bile acid and fatty acid in human serum highlights the compound's utility in analytical chemistry and diagnostics (Li et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-propan-2-yloxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10(2)15-8-9-16-17(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLOEZJLQRIKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxyethyl 4-methylbenzenesulfonate | |
Synthesis routes and methods
Procedure details






Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)
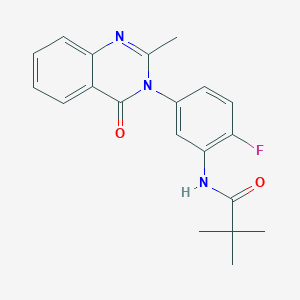
![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)
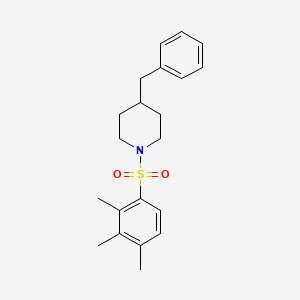
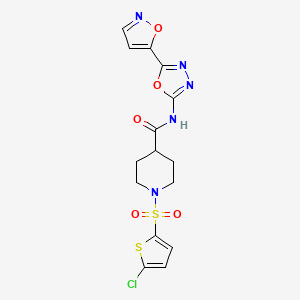
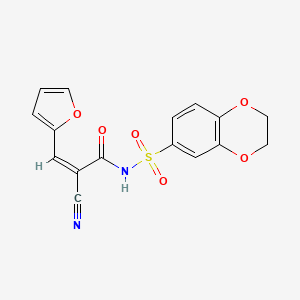
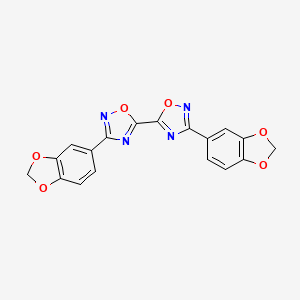
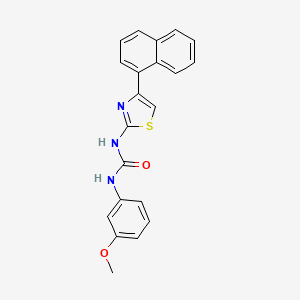

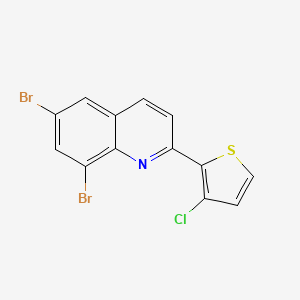
![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)
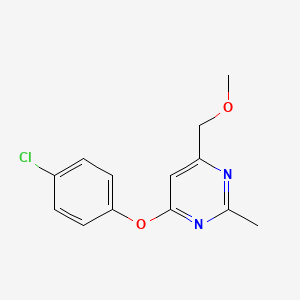
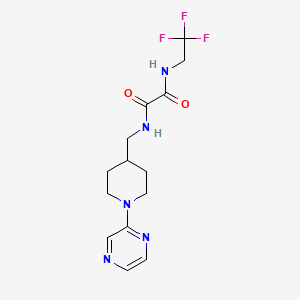
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)